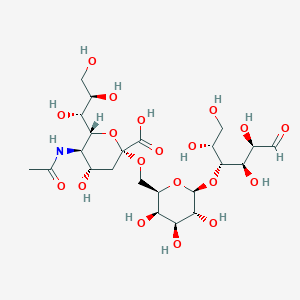
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide, also known as ADP or Adenosine 5'-diphosphate, is a biochemical compound that plays a crucial role in many biological processes. It is a nucleotide that is involved in energy transfer within cells and is a precursor to ATP, the primary energy currency of the cell. ADP is synthesized in the body through various pathways, and its functions are essential for proper cellular functioning.
Mecanismo De Acción
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide plays a crucial role in energy transfer within cells. It is converted to ATP through the addition of a phosphate group, which is then used by the cell as a source of energy. ATP is used in various cellular processes, including muscle contraction, protein synthesis, and active transport of molecules across cell membranes. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also involved in the regulation of various enzymes and signaling pathways within cells.
Efectos Bioquímicos Y Fisiológicos
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several biochemical and physiological effects on the body. It is involved in the regulation of various enzymes and signaling pathways within cells, and it plays a crucial role in energy transfer and metabolism. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also involved in the regulation of blood clotting and platelet aggregation, and it has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several advantages for use in lab experiments. It is readily available and can be synthesized through various pathways, making it easy to obtain and study. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is also a well-understood molecule, and its functions and mechanisms of action are well-documented. However, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide does have some limitations for use in lab experiments. It is a relatively unstable molecule and can degrade quickly, making it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide. One area of focus is the study of the mechanisms of action of enzymes involved in energy transfer and metabolism. Researchers are also investigating the effects of various drugs on cellular metabolism and the regulation of enzymes involved in energy transfer. Another area of focus is the study of the effects of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide on blood clotting and platelet aggregation, and its potential use as an anti-inflammatory and antioxidant agent.
Conclusion
In conclusion, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is a crucial biochemical compound that plays a significant role in many biological processes. It is involved in energy transfer and metabolism within cells, and its functions and mechanisms of action are well-documented. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research involving N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide, including the study of the mechanisms of action of enzymes involved in energy transfer and metabolism and the investigation of its potential use as an anti-inflammatory and antioxidant agent.
Métodos De Síntesis
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide can occur through various pathways, including the purine salvage pathway, the de novo purine synthesis pathway, and the adenylate kinase pathway. In the purine salvage pathway, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is synthesized from the breakdown of adenosine and other purine nucleotides. In the de novo purine synthesis pathway, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is synthesized from simple molecules such as amino acids, carbon dioxide, and ribose-5-phosphate. The adenylate kinase pathway involves the transfer of a phosphate group from ATP to AMP, forming two molecules of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide.
Aplicaciones Científicas De Investigación
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide is widely used in scientific research as a substrate for various enzymes and as a source of energy for cellular processes. It is also used in the study of metabolism and energy transfer within cells. N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide has been used in research to study the effects of various drugs on cellular metabolism and to investigate the mechanisms of action of enzymes involved in energy transfer.
Propiedades
Número CAS |
100052-09-3 |
|---|---|
Nombre del producto |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide |
Fórmula molecular |
C11H18N4O3 |
Peso molecular |
254.29 g/mol |
Nombre IUPAC |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide |
InChI |
InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16) |
Clave InChI |
HRVJKBJMRHDJRJ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
SMILES canónico |
CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Sinónimos |
Pentanamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)



![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)